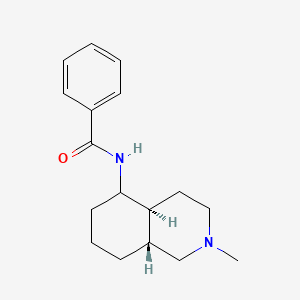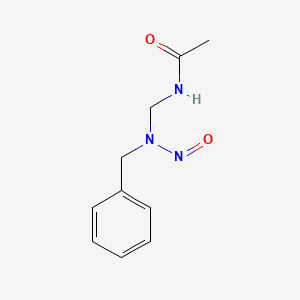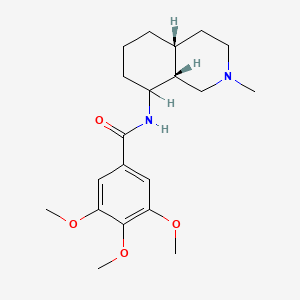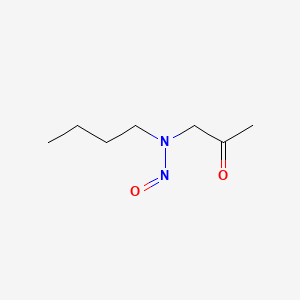
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as diazenyl, anilino, and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then reacted with an aniline derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazenyl and ester groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), along with catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Reaction conditions typically involve controlled temperatures ranging from -78°C to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which may exhibit different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the ester group may undergo hydrolysis, releasing active intermediates that exert biological effects. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Hydroxy-2-quinolones
Uniqueness
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
7383-51-9 |
|---|---|
Molekularformel |
C20H20Cl3N3O2 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
2-[N-ethyl-3-methyl-4-[(2,4,5-trichlorophenyl)diazenyl]anilino]ethyl prop-2-enoate |
InChI |
InChI=1S/C20H20Cl3N3O2/c1-4-20(27)28-9-8-26(5-2)14-6-7-18(13(3)10-14)24-25-19-12-16(22)15(21)11-17(19)23/h4,6-7,10-12H,1,5,8-9H2,2-3H3 |
InChI-Schlüssel |
YIJLNNAGCWRDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)C=C)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)


![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)



